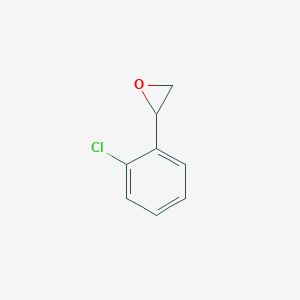

2-(2-Chlorophenyl)oxirane

Descripción general

Descripción

2-(2-Chlorophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Interactions and DNA Adduct Formation

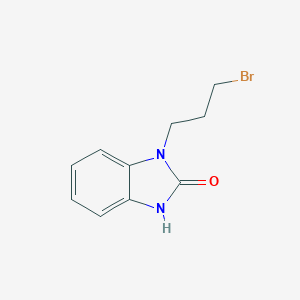

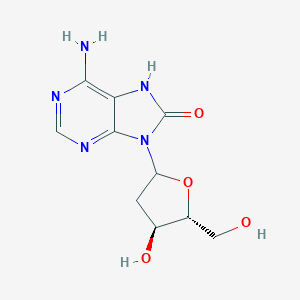

Research on the reactions of oxirane compounds with nucleosides and DNA has unveiled their potential to form adducts, contributing to our understanding of chemical mutagenesis. Munter et al. (2002) studied the major mutagenic metabolite of chloroprene, (1-Chloroethenyl)oxirane, and its reactions with nucleosides and calf thymus DNA, identifying various adducts formed through these interactions. This study highlighted the complex nature of chemical-DNA interactions and their relevance to mutagenesis (Munter et al., 2002).

Metabolic Pathways and Species Differences

Investigations into the metabolism of chloroprene across different species have shed light on the formation of monoepoxides and their subsequent metabolic pathways. Cottrell et al. (2001) found significant species differences in the metabolism of chloroprene, with implications for understanding species-specific toxicological effects. This work is crucial for risk assessment and developing safety guidelines for exposure to chloroprene and related compounds (Cottrell et al., 2001).

Synthesis and Structural Analysis

The synthesis of compounds containing the chlorophenyl oxirane structure has been a focus for developing new materials and understanding their properties. Dotsenko et al. (2007) reported on the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, providing valuable insights into the chemical properties and potential applications of such compounds. This research contributes to the broader field of chemical synthesis and material science (Dotsenko et al., 2007).

Polymerization and Material Development

The polymerization of oxirane compounds has been explored for creating new materials with unique properties. Merlani et al. (2015) investigated the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to polyethers with potential applications in various industries. This research highlights the versatility of oxirane compounds in material science and engineering (Merlani et al., 2015).

Environmental Applications and Pollutant Degradation

The application of oxirane compounds in environmental science, particularly in pollutant degradation, has been an area of active research. Studies on the catalytic degradation of chlorophenols using titanium dioxide doped with copper ions, as conducted by Lin et al. (2018), demonstrate the potential of oxirane derivatives in treating environmental pollutants. This research is pivotal in developing more efficient and sustainable methods for pollutant removal from the environment (Lin et al., 2018).

Safety and Hazards

Safety data for 2-(2-Chlorophenyl)oxirane indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Relevant Papers A paper titled “Phenylalkyloxirane carboxylic acids, a new class of hypoglycaemic substances: Hypoglycaemic and hypoketonaemic effects of sodium 2- [5- (4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted animals” discusses the hypoglycaemic effects of a related compound . This suggests potential biological activity of this compound and related compounds, which could be a direction for future research.

Mecanismo De Acción

Target of Action

This compound is a type of oxirane, which are known to interact with various biological molecules due to their highly reactive nature .

Mode of Action

They can undergo ring-opening reactions, which allow them to interact with various biological targets .

Biochemical Pathways

Given the reactivity of oxiranes, it’s plausible that this compound could influence multiple pathways depending on its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Chlorophenyl)oxirane are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes .

Result of Action

Given its potential reactivity, it could induce various changes at the molecular and cellular levels depending on its specific targets .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026618 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-50-4 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

![6-Isothiocyanatobenzo[a]pyrene](/img/structure/B120476.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)